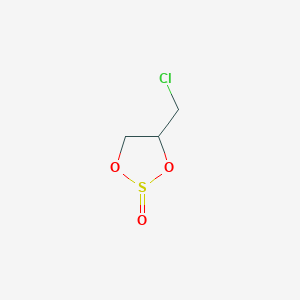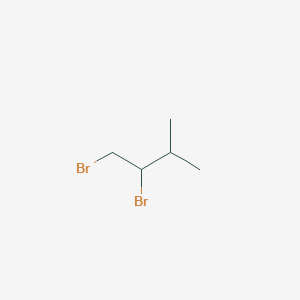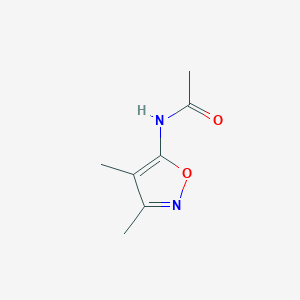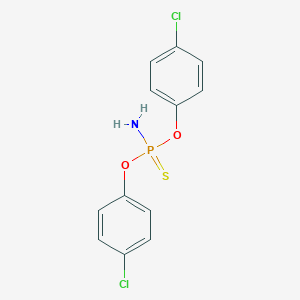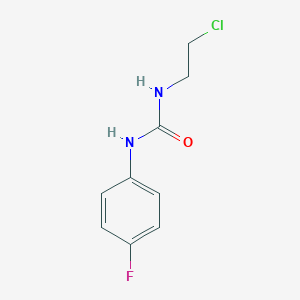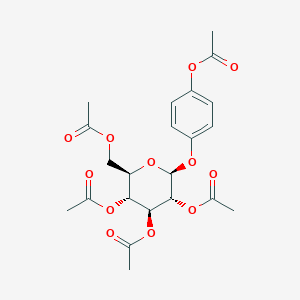
beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate: is a chemical compound with the molecular formula C({22})H({26})O(_{12}) and a molecular weight of 482.4346 g/mol . . This compound is a derivative of glucopyranoside, where the phenyl group is substituted with an acetyloxy group, and the glucose moiety is fully acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate typically involves the acetylation of arbutin. The process can be summarized as follows:
Starting Material: Arbutin (4-hydroxyphenyl beta-D-glucopyranoside).
Acetylation: Arbutin is treated with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on both the phenyl and glucose moieties.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of arbutin are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is often carried out in continuous flow reactors to enhance efficiency and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate can undergo hydrolysis in the presence of water or aqueous acids, leading to the removal of acetyl groups and regeneration of the parent arbutin compound.
Oxidation: The phenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Common Reagents and Conditions:
Hydrolysis: Water, dilute acids (e.g., hydrochloric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Arbutin, acetic acid.
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced phenyl derivatives, deacetylated glucose.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate involves its hydrolysis to release arbutin and acetic acid. Arbutin, the active component, inhibits the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition leads to reduced melanin production, making it useful in skin-lightening applications . Additionally, arbutin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Arbutin (4-hydroxyphenyl beta-D-glucopyranoside): The parent compound, which lacks the acetyl groups.
Phenyl beta-D-glucopyranoside: A similar compound where the phenyl group is not substituted with an acetyloxy group.
Methyl beta-D-glucopyranoside: A compound where the phenyl group is replaced with a methyl group.
Uniqueness: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate is unique due to its fully acetylated structure, which enhances its stability and lipophilicity. This makes it more suitable for certain applications, such as in cosmetics, where stability and skin penetration are important .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHWMISYPPWNDJ-QMCAAQAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
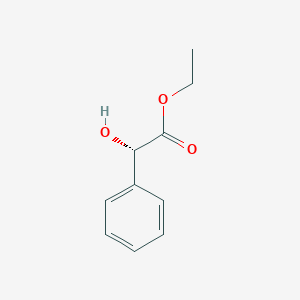
![3-[2-[2-[(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B87679.png)
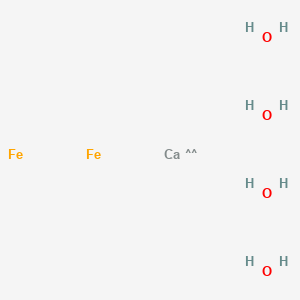

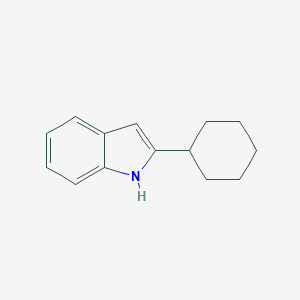
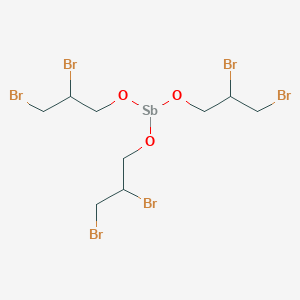
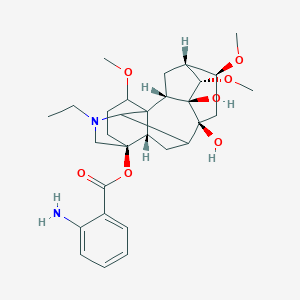

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
